PI3Kα Kinase Inhibition: N-(2,3-Diphenyl-6-quinoxalinyl)acetamide Demonstrates Single-Digit Nanomolar Potency in In Vitro Kinase Assays
N-(2,3-Diphenyl-6-quinoxalinyl)acetamide exhibits an IC50 value of 4.5 nM against PI3Kα in an in vitro kinase assay conducted at pH 7.4 and 25°C [1]. This potency places the compound among the more active 2,3-diphenylquinoxaline-based PI3Kα inhibitors disclosed within the same patent family (US8633204), which reports a range of IC50 values from 3.62 nM to 29.4 nM across structurally related analogs [2]. While direct head-to-head comparison data with a single defined comparator are unavailable from the public domain, the 4.5 nM IC50 value can be cross-referenced against the class-wide potency distribution.
| Evidence Dimension | PI3Kα enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 4.5 nM |
| Comparator Or Baseline | Class range: 3.62 nM to 29.4 nM (structurally related quinoxaline derivatives from US8633204) |
| Quantified Difference | Target compound ranks within the top activity tier of the disclosed series; ~6.5-fold more potent than the least active analog (29.4 nM) |
| Conditions | In vitro PI3-Kα kinase assay; pH 7.4; 25°C |
Why This Matters
Procurement of this specific compound ensures access to a validated high-potency PI3Kα inhibitor scaffold for kinase signaling studies, whereas selecting an uncharacterized quinoxaline analog may yield unpredictable or suboptimal enzymatic inhibition.
- [1] BindingDB Entry BDBM50387582 (CHEMBL2057736). N-(2,3-diphenyl-6-quinoxalinyl)acetamide. IC50 = 4.5 nM against PI3Kα. US Patent US8633204, Compound 196. View Source
- [2] BindingDB Entries BDBM50433043 (IC50 = 3.62 nM), BDBM50387586 (IC50 = 29.4 nM), BDBM50387591 (IC50 = 23 nM). US Patent US8633204. View Source
